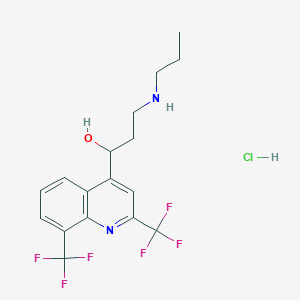![molecular formula C13H21NO3 B14019393 Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2306277-79-0](/img/structure/B14019393.png)
Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a formyl group and a carboxylate ester makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.
Formylation: The formyl group can be introduced using formylating agents like formic acid or formic acid derivatives under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Tert-butyl 7-carboxy-4-azaspiro[2.5]octane-4-carboxylate.
Reduction: Tert-butyl 7-hydroxymethyl-4-azaspiro[2.5]octane-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex spirocyclic compounds.
- Employed in the study of spirocyclic ring systems and their reactivity.
Biology:
- Investigated for potential biological activity due to its unique structure.
- Used in the development of novel bioactive molecules.
Medicine:
- Explored for its potential as a building block in drug discovery and development.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of advanced polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate is largely dependent on its chemical structure. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its interactions with molecular targets. The compound may interact with enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 7-hydroxymethyl-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Uniqueness:
- The presence of a formyl group distinguishes tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate from its analogs.
- The formyl group provides additional reactivity, allowing for a broader range of chemical transformations.
- The spirocyclic structure imparts unique physical and chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
2306277-79-0 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-4-10(9-15)8-13(14)5-6-13/h9-10H,4-8H2,1-3H3 |
Clave InChI |
UZXDZWSJDUAAPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC12CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
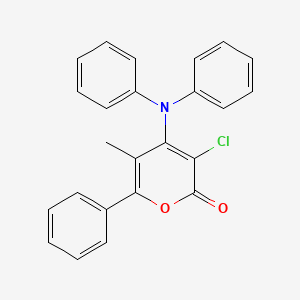
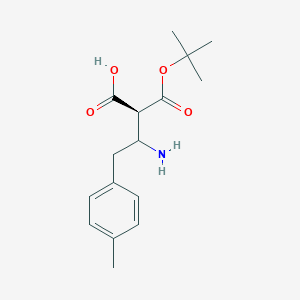

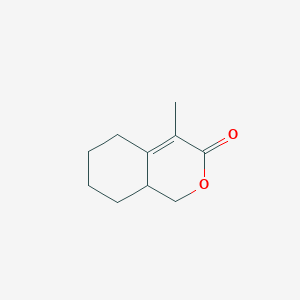
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
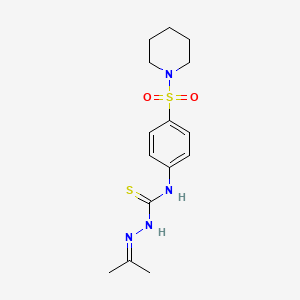
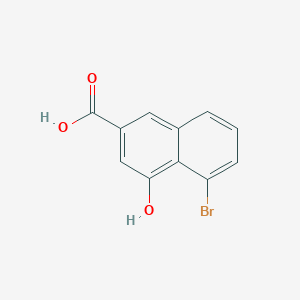

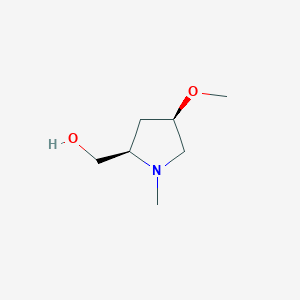
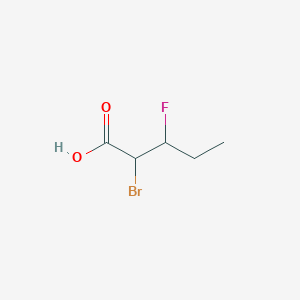

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
